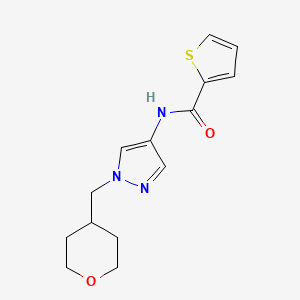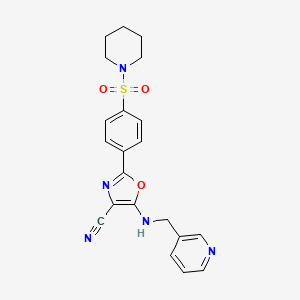
3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazoline-2,4(1H,3H)-dione . Quinazoline-2,4(1H,3H)-diones exhibit a wealth of biological activities including antitumor proliferation .
Synthesis Analysis
An improved method for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives has been established . The synthesis involves three points of molecular diversity .Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives, including “this compound”, is complex and involves multiple points of molecular diversity .Applications De Recherche Scientifique
Synthesis and Catalysis
Quinazoline-2,4(1H,3H)-diones, which include the compound 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, are significant in the field of chemical synthesis. Patil et al. (2008) and Mizuno et al. (2007) discussed the efficient synthesis of quinazoline-2,4(1H,3H)-diones, highlighting the use of cesium carbonate and DBU as catalysts, respectively. These studies emphasized the importance of reaction parameters like bases, solvent, temperature, CO2 pressure, and reaction time for optimal synthesis. The compound 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs like Prazosin, Bunazosin, and Doxazosin, was synthesized successfully, underscoring the compound's relevance in drug synthesis processes (Patil et al., 2008) (Mizuno et al., 2007).
Green Chemistry and Sustainable Synthesis
Rasal et al. (2016) and Vessally et al. (2017) explored the green and sustainable synthesis of quinazoline-2,4(1H,3H)-diones, focusing on CO2 mediated reactions and chemical fixation of CO2 to 2-aminobenzonitriles. The methodologies presented in these studies highlight the importance of environmentally friendly synthesis methods and the potential of quinazoline-2,4(1H,3H)-dione derivatives as key intermediates in the pharmaceutical industry for the synthesis of drugs (Rasal et al., 2016) (Vessally et al., 2017).
Biological Activities and Applications
Santos-Ballardo et al. (2020) and Zhou et al. (2013) investigated the biological activities associated with quinazoline-2,4(1H,3H)-diones. The compounds synthesized exhibited moderate activity against enzymes like α-amylase and α-glucosidase, indicating potential pharmacological applications. Furthermore, Zhou et al. discovered that certain derivatives significantly inhibited the in vitro growth of various human tumor cell lines, suggesting the compound's importance in antitumor proliferation (Santos-Ballardo et al., 2020) (Zhou et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYXWAOCHOXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)
![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)


![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)
